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Compound of Interest
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Cat. No.: B15608796

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic (PK) profile of
AZD5462, a novel, orally available small molecule agonist of the relaxin family peptide receptor
1 (RXFP1).[1][2] Developed for the potential treatment of heart failure, understanding its
absorption, distribution, metabolism, and excretion (ADME) is crucial for its clinical
advancement.[1][2] This document presents a comparative analysis of AZD5462's
pharmacokinetics alongside two established oral medications for heart failure: Dapagliflozin
and Sacubitril/Valsartan. The information herein is supported by experimental data from
preclinical and Phase | clinical studies.

Comparative Pharmacokinetic Profiles

The following tables summarize the key pharmacokinetic parameters of AZD5462,
Dapagliflozin, and Sacubitril/Valsartan, offering a clear comparison of their clinical
pharmacology.

Table 1: Pharmacokinetic Parameters of AZD5462 in Healthy Volunteers (Single Ascending
Dose)
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Parameter Value Reference

Time to Maximum

) 0.5-2.0 hours
Concentration (Tmax)
Terminal Half-Life (t%2) 9.6 - 19.3 hours
Apparent Clearance (CL/F) Dose-dependent

Apparent Volume of

o Dose-dependent
Distribution (Vz/F)

Note: Data derived from a Phase | single ascending dose study in healthy volunteers.

Table 2: Pharmacokinetic Parameters of Dapagliflozin in Healthy Adults

Parameter Value Reference
Time to Maximum ~1.5 hours (fasting), ~2.5
Concentration (Tmax) hours (with high-fat meal)
Terminal Half-Life (t¥%) ~12.9 hours
Oral Bioavailability 78%
Plasma Protein Binding ~91%
] Primarily via UGT1A9 to
Metabolism ) ) )
inactive metabolite
) ~75% in urine, ~21% in feces
Excretion

(primarily as metabolites)

Table 3: Pharmacokinetic Parameters of Sacubitril/VValsartan in Healthy Adults
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L LBQ657

Sacubitril )
Component (active Valsartan Reference

(prodrug) .

metabolite)
Time to
Maximum
) ~0.5 hours ~2.0 hours ~1.5 hours [3]
Concentration
(Tmax)
Terminal Half-
) ~1.43 hours ~11.48 hours ~9.90 hours [3]
Life (t¥2)
Oral
Bioavailability >60% - -
(Sacubitril)
Plasma Protein
o ~94% ~97% ~94-97%
Binding
_ Hydrolyzed to Further minor _

Metabolism ) Minor

LBQ657 metabolism

52-68% in urine
Excretion (as LBQ657), 37- -
48% in feces

~13% in urine,

~86% in feces

Experimental Protocols

The pharmacokinetic data presented in this guide were obtained through rigorous clinical and
preclinical studies. Below are detailed methodologies for the key experiments cited.

Phase | Single and Multiple Ascending Dose (SAD/MAD)
Study for AZD5462

A randomized, single-blind, placebo-controlled Phase | study was conducted in healthy male
and female participants, including those of Japanese descent, to evaluate the safety,
tolerability, and pharmacokinetics of AZD5462.
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o Study Design: The study consisted of two parts: a single ascending dose (SAD) phase and a
multiple ascending dose (MAD) phase. In the SAD phase, cohorts of participants received a
single oral dose of AZD5462 or a placebo. In the MAD phase, participants received once-
daily oral doses of AZD5462 or a placebo for a specified duration.

e Dosing: Multiple dose levels were investigated in a stepwise manner, with safety and
tolerability data from each cohort being reviewed before escalating to the next dose level.

o Blood Sampling: For pharmacokinetic analysis, serial blood samples were collected at pre-
specified time points before and after drug administration. A typical sampling schedule would
include pre-dose, and then at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose for the
SAD cohorts. For the MAD cohorts, samples would be taken at similar intervals after the first
and last doses, with additional trough samples taken before dosing on specified days to
assess steady-state concentrations.

e Analytical Method: Plasma concentrations of AZD5462 and any major metabolites were
determined using a validated high-performance liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method.

e Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key
pharmacokinetic parameters from the plasma concentration-time data, including Cmax,
Tmax, AUC, t¥2, CL/F, and Vz/F.

Pharmacokinetic Study of Dapagliflozin

The pharmacokinetic profile of Dapagliflozin has been characterized through various studies in
healthy volunteers and patients with type 2 diabetes.

o Study Design: A typical study to assess the pharmacokinetics of Dapagliflozin would be an
open-label, single-dose, crossover, or parallel-group study. To assess the effect of food, a
two-way crossover study is often employed where participants receive a single dose of
Dapagliflozin in both fasted and fed states.

» Dosing: Participants would receive a single oral dose of Dapagliflozin (e.g., 10 mg).

e Blood and Urine Sampling: Serial blood samples would be collected at pre-dose and at
various time points post-dose (e.g., 0.25,0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
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Urine would be collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to
determine the extent of renal excretion.

Analytical Method: Plasma and urine concentrations of Dapagliflozin and its metabolites
would be measured using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Pharmacokinetic parameters would be calculated using non-
compartmental methods.

Pharmacokinetic Study of Sacubitril/Valsartan

The pharmacokinetics of Sacubitril/Valsartan have been evaluated in healthy subjects and in

patients with heart failure.

Study Design: A representative study was an open-label, non-controlled, single-sequence
study in patients with heart failure with reduced ejection fraction.[4]

Dosing: Patients received Sacubitril/Valsartan 100 mg twice daily for 7 days, followed by 200
mg twice daily for 14 days.[4]

Blood Sampling: Blood samples for pharmacokinetic analysis of sacubitril, its active
metabolite LBQ657, and valsartan were collected at pre-dose and at 0.5, 1, 2, 3, 4, 6, and 12
hours after the morning dose on Day 7 and Day 21.[5]

Analytical Method: Plasma concentrations of sacubitril, LBQ657, and valsartan were
determined using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Pharmacokinetic parameters were determined from the plasma
concentration-time data using non-compartmental analysis.[5]

Visualizations
Signaling Pathway of AZD5462 via RXFP1

AZD5462 acts as an agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-
coupled receptor.[1][2] Activation of RXFP1 by AZD5462 is believed to mimic the effects of the
endogenous hormone relaxin, leading to a cascade of downstream signaling events that are

beneficial in heart failure. These pathways include the activation of adenylyl cyclase, leading to

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/26990595/
https://pubmed.ncbi.nlm.nih.gov/26990595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5108443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5108443/
https://www.benchchem.com/product/b15608796?utm_src=pdf-body
https://www.benchchem.com/product/b15608796?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38502782/
https://synapse-patsnap-com.libproxy1.nus.edu.sg/blog/astrazeneca-jmc-reports-on-rxfp1-agonist-azd5462
https://www.benchchem.com/product/b15608796?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

an increase in intracellular cyclic AMP (cCAMP), and the activation of phosphoinositide 3-kinase
(PI13K) and extracellular signal-regulated kinase (ERK).[6] These signaling events ultimately
contribute to vasodilation, anti-fibrotic, and anti-inflammatory effects.[7][8]

Adenylyl Vasodilation
Cyclase

AZD5462
Akt Anti-inflammation
Anti-fibrosis

Click to download full resolution via product page

Caption: AZD5462 signaling via RXFP1 receptor.

Experimental Workflow for a Phase | Pharmacokinetic
Study

The following diagram illustrates a typical workflow for a Phase | single ascending dose (SAD)
and multiple ascending dose (MAD) clinical trial designed to evaluate the pharmacokinetic
profile of a new investigational drug like AZD5462.
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Caption: Typical workflow of a Phase | PK study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15608796?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/38502782/
https://pubmed.ncbi.nlm.nih.gov/38502782/
https://synapse-patsnap-com.libproxy1.nus.edu.sg/blog/astrazeneca-jmc-reports-on-rxfp1-agonist-azd5462
https://synapse-patsnap-com.libproxy1.nus.edu.sg/blog/astrazeneca-jmc-reports-on-rxfp1-agonist-azd5462
https://scispace.com/pdf/clinical-pharmacokinetics-of-sacubitril-valsartan-lcz696-a-1lixbuxdvh.pdf
https://pubmed.ncbi.nlm.nih.gov/26990595/
https://pubmed.ncbi.nlm.nih.gov/26990595/
https://pubmed.ncbi.nlm.nih.gov/26990595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5108443/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5108443/
https://en.wikipedia.org/wiki/Relaxin_receptor
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/relaxin-mimetic-azd5462
https://www.creative-diagnostics.com/relaxin-signaling-pathway.htm
https://www.benchchem.com/product/b15608796#confirming-the-pharmacokinetic-profile-of-azd5462
https://www.benchchem.com/product/b15608796#confirming-the-pharmacokinetic-profile-of-azd5462
https://www.benchchem.com/product/b15608796#confirming-the-pharmacokinetic-profile-of-azd5462
https://www.benchchem.com/product/b15608796#confirming-the-pharmacokinetic-profile-of-azd5462
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b15608796?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

